3-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one
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Overview
Description
3-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2H-CHROMEN-2-ONE typically involves the condensation reaction between an aldehyde and an amine. One common method involves the reaction of 2-hydroxybenzaldehyde with 3-aminophenyl-2H-chromen-2-one in the presence of a suitable solvent like methanol. The reaction is usually carried out at room temperature, and the product is obtained after filtration and washing with methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. In medicinal applications, it can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The compound’s ability to form stable complexes with metals also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol: Similar structure with additional methoxy groups.
(E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes: Contains a quinoline moiety instead of a chromenone.
Uniqueness
3-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2H-CHROMEN-2-ONE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15NO3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[3-[(2-hydroxyphenyl)methylideneamino]phenyl]chromen-2-one |
InChI |
InChI=1S/C22H15NO3/c24-20-10-3-1-7-17(20)14-23-18-9-5-8-15(12-18)19-13-16-6-2-4-11-21(16)26-22(19)25/h1-14,24H |
InChI Key |
JICKFDPDLCENSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
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